
ethopropazine
概要
説明
プロフェナミンは、抗コリン作用、抗ヒスタミン作用、抗アドレナリン作用を示し、パーキンソン病や薬物誘発性錐体外路症状の症状を軽減するのに効果的です .
2. 製法
合成経路と反応条件: プロフェナミンは、フェノチアジンを1-ジエチルアミノ-2-クロロプロパンでアルキル化し、ナトリウムアミドの存在下で合成されます。 この反応により、目的の化合物であるプロフェナミンが得られます .
工業的製造方法: プロフェナミンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、反応条件を厳密に管理することが含まれます。自動化された反応器と連続フローシステムを使用することで、効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions: Profenamine is synthesized through the alkylation of phenothiazine with 1-diethylamino-2-chloropropane in the presence of sodium amide. This reaction yields the desired compound, profenamine .
Industrial Production Methods: Industrial production of profenamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
反応の種類: プロフェナミンは、次のようなさまざまな化学反応を起こします。
酸化: プロフェナミンは、酸化されてスルホキシドとスルホンを形成します。
還元: 還元反応により、プロフェナミンは対応するアミン誘導体に変換されます。
置換: 求核置換反応により、フェノチアジン環にさまざまな官能基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アルキルハライドやアミンなどの試薬が、塩基性または酸性条件下で使用されます。
主な生成物:
酸化: スルホキシドとスルホン。
還元: アミン誘導体。
置換: さまざまな置換フェノチアジン誘導体。
4. 科学研究への応用
プロフェナミンは、科学研究でさまざまな用途があります。
化学: フェノチアジン誘導体とその反応性を調べるためのモデル化合物として使用されます。
生物学: 神経伝達物質系への影響とその潜在的な神経保護作用について調査されています。
医学: 主にパーキンソン病や薬物誘発性錐体外路症状の治療に使用されます。また、他の神経疾患の治療における潜在的な有効性についても研究されています。
科学的研究の応用
Pharmacological Properties
Ethopropazine functions by blocking muscarinic acetylcholine receptors, which helps alleviate symptoms such as rigidity and tremors. Its pharmacokinetic properties indicate poor oral bioavailability and extensive metabolism, with significant protein binding noted at higher concentrations .
Key Pharmacokinetic Data
Parameter | Value |
---|---|
Oral Bioavailability | <2.7% |
Volume of Distribution | High |
Elimination Half-life | Not specified |
Protein Binding | High (>500 ng/mL) |
Treatment of Parkinsonism
This compound is indicated for the symptomatic treatment of various forms of parkinsonism, including:
- Idiopathic Parkinson's Disease
- Drug-Induced Extrapyramidal Reactions
- Hepatolenticular Degeneration
- Congenital Athetosis
In clinical studies, this compound has shown efficacy in improving motor functions and reducing tremors in patients with Parkinson's disease. A notable study involving 147 patients demonstrated that this compound was particularly effective against severe tremors and improved overall patient mobility and quality of life .
Comparison with Other Anticholinergics
In controlled studies, this compound has been compared with other anticholinergic medications like benztropine. Results indicated that while both drugs effectively managed parkinsonian symptoms, this compound had a lower incidence of adverse effects such as tardive dyskinesia .
Case Study 1: Efficacy in Severe Tremors
In a clinical trial involving patients with severe tremors due to Parkinson's disease, this compound was administered at doses ranging from 50 mg to 600 mg per day. The outcomes showed a significant reduction in tremor severity and improvements in gait and posture. Most patients reported better sleep quality without serious side effects, although drowsiness was noted .
Case Study 2: Neuroleptic-Induced Parkinsonism
A 12-week study evaluated this compound's effectiveness in treating parkinsonism induced by neuroleptic medications. Patients receiving this compound exhibited significant symptom control compared to those treated with benztropine, who experienced increased anxiety and depression levels .
作用機序
プロフェナミンは、ムスカリン性アセチルコリン受容体を遮断することにより効果を発揮し、中枢神経系のコリン作動性活動を抑制します。この作用は、パーキンソン病の症状である強直や振戦を軽減するのに役立ちます。 さらに、抗ヒスタミン作用と抗アドレナリン作用は、全体的な治療効果に寄与しています .
類似化合物:
プロクロルペラジン: 抗精神病作用と制吐作用を持つ別のフェノチアジン誘導体。
クロルプロマジン: 抗精神病薬および制吐薬として使用されます。
トリフルオペラジン: 統合失調症や不安の治療に使用されます。
プロフェナミンの独自性: プロフェナミンは、抗コリン作用、抗ヒスタミン作用、抗アドレナリン作用の特異的な組み合わせにより、パーキンソン病や薬物誘発性錐体外路症状の治療に特に効果的です。 その独特の薬理学的プロファイルは、他のフェノチアジン誘導体とは異なります .
類似化合物との比較
Prochlorperazine: Another phenothiazine derivative with antipsychotic and antiemetic properties.
Chlorpromazine: Used as an antipsychotic and antiemetic agent.
Trifluoperazine: Employed in the treatment of schizophrenia and anxiety.
Uniqueness of Profenamine: Profenamine is unique due to its specific combination of anticholinergic, antihistamine, and antiadrenergic properties, making it particularly effective in treating Parkinson’s disease and drug-induced extrapyramidal symptoms. Its distinct pharmacological profile sets it apart from other phenothiazine derivatives .
生物活性
Ethopropazine, a phenothiazine derivative, is primarily recognized for its anticholinergic properties and has been utilized in the treatment of Parkinson's disease since the 1950s. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic effects, and case studies that illustrate its efficacy and safety profile.
This compound, chemically known as N10-(2-diethylaminopropyl)phenothiazine, exhibits a complex structure that contributes to its biological activity. As an anticholinergic agent, it works by blocking the action of acetylcholine in the central nervous system (CNS), which helps alleviate symptoms associated with Parkinson's disease, such as rigidity and tremors.
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied primarily in animal models. Key findings include:
- Absorption and Bioavailability : this compound demonstrates poor oral bioavailability (<2.7%) in rat models, indicating extensive first-pass metabolism .
- Distribution : The drug is highly protein-bound in plasma, with significant distribution to brain tissues compared to plasma . Studies show that this compound enters brain tissues rapidly, with peak concentrations observed within 0.5 hours post-administration .
- Metabolism : Less than 1% of the administered dose is excreted unchanged in urine and bile, suggesting extensive metabolism .
Pharmacokinetic Parameter | Value |
---|---|
Oral Bioavailability | <2.7% |
Peak Concentration Time | 0.5 h |
Unchanged Excretion | <1% |
Therapeutic Efficacy
This compound has been evaluated for its effectiveness in treating various forms of Parkinson's disease. A notable study involving 147 patients indicated that this compound was particularly effective against severe tremors that did not respond to other treatments. Patients reported improvements in sleep quality, gait, posture, and speech .
Case Studies
- Case Study on Parkinson's Disease : In a clinical setting, patients with different types of Parkinson's disease (postencephalitic, idiopathic, arteriosclerotic) were treated with this compound. The results demonstrated significant symptom relief, particularly in tremor severity and overall mobility .
- Dosage and Side Effects : Common dosages ranged from 0.6 g to 1.6 g daily. While most patients experienced drowsiness and dizziness as side effects, no severe adverse reactions were reported . This highlights the importance of careful dosage management.
Comparative Studies
Comparative studies have been conducted to evaluate this compound against other anticholinergic agents:
- Efficacy : this compound was found to be more effective than other drugs in managing severe tremors associated with Parkinson's disease .
- Side Effects : Compared to other treatments like trihexyphenidyl or procyclidine, this compound exhibited a similar side effect profile but was noted for its unique efficacy in resistant cases .
特性
IUPAC Name |
N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOZDBSBBXSXLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023018 | |
Record name | Ethopropazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethopropazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.24e-03 g/L | |
Record name | Profenamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00392 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethopropazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ethopropazine's antiparkinson action can be attributed to its anticholinergic properties. Ethopropazine partially blocks central (striatal) cholinergic receptors, thereby helping to balance cholinergic and dopaminergic activity in the basal ganglia; salivation may be decreased, and smooth muscle may be relaxed. Drug-induced extrapyramidal symptoms and those due to parkinsonism may be relieved, but tardive dyskinesia is not alleviated and may be aggravated by anticholinergic effects. Ethopropazine's local anesthetic effect is due to its antagonism of the NMDA glutamate receptor. Glutamate is recognized as an important transmitter in nociceptive pathways, and the N-methyl-D-aspartate (NMDA) subtype of the glutamate receptor, in particular, has been implicated in the mediation of neuropathic pain. Excessive release of glutamate at NMDA receptors on dorsal horn neurons of the spinal cord results in hyperactivation and hypersensitivity of these receptors (perceived as hyperalgesia), thought to be an integral feature of neuropathic pain. | |
Record name | Profenamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00392 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
522-00-9, 1094-08-2 | |
Record name | (±)-Ethopropazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Profenamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Profenamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00392 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethopropazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Profenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROFENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WI4P02YN1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethopropazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
166-168, 64.5 °C | |
Record name | Profenamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00392 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethopropazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。